molecular formula C15H26N2O3S B2966364 Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate CAS No. 1384278-12-9

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate

Cat. No.: B2966364
CAS No.: 1384278-12-9
M. Wt: 314.44
InChI Key: AIXCYRCQBCQOAG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a thiomorpholine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and thiomorpholine precursors. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to ensure selective reactions at specific sites on the molecule. Common reagents used in these synthetic routes include sodium hydride, tert-butyl bromoacetate, and thiomorpholine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate is unique due to the presence of both a thiomorpholine ring and a piperidine ring in its structure. This combination of rings provides distinct chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c1-15(2,3)20-14(19)17-6-4-12(5-7-17)13(18)16-8-10-21-11-9-16/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXCYRCQBCQOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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